

Thermochemical Profile of 1,3-Bis(chloromethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Bis(chloromethyl)benzene

Cat. No.: B146608

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **1,3-Bis(chloromethyl)benzene** (CAS RN: 626-16-4), a versatile bifunctional aromatic compound utilized in the synthesis of various polymers, resins, and pharmaceutical intermediates. While experimental data for certain key thermochemical properties remain limited in publicly accessible literature, this document consolidates known physical properties and presents robust methodologies for their experimental determination. This guide is intended to serve as a critical resource for professionals engaged in reaction modeling, process design, and safety assessment involving this compound.

Core Thermochemical and Physical Data

The following tables summarize the available quantitative data for **1,3-Bis(chloromethyl)benzene**. It is important to note that while some physical properties have been experimentally determined, crucial thermochemical data such as the standard enthalpy of formation are primarily available through computational estimations.

Table 1: General and Physical Properties of **1,3-Bis(chloromethyl)benzene**

Property	Value	Source
Molecular Formula	C ₈ H ₈ Cl ₂	--INVALID-LINK--
Molecular Weight	175.06 g/mol	--INVALID-LINK--
Melting Point	33-35 °C	--INVALID-LINK--
Boiling Point	254 °C	--INVALID-LINK--
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	19.51 kJ/mol at 307.2 K	--INVALID-LINK--

Table 2: Estimated Thermochemical Properties of **1,3-Bis(chloromethyl)benzene**

Property	Estimated Value	Method	Source
Standard Enthalpy of Formation (Gas, $\Delta_f H^\circ_{\text{gas}}$)	-14.87 kJ/mol	Joback Method	--INVALID-LINK--
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	95.40 kJ/mol	Joback Method	--INVALID-LINK--
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	45.11 kJ/mol	Joback Method	--INVALID-LINK--

Note: The values in Table 2 are computationally derived and should be used with caution. Experimental verification is highly recommended for critical applications.

Experimental Protocols for Thermochemical Data Determination

Accurate experimental determination of thermochemical data is paramount for the safe and efficient application of chemical compounds. The following sections detail the established methodologies for obtaining the key thermochemical parameters for **1,3-Bis(chloromethyl)benzene**.

Determination of the Enthalpy of Combustion and Formation by Combustion Calorimetry

The standard enthalpy of combustion ($\Delta_c H^\circ$) and, subsequently, the standard enthalpy of formation ($\Delta_f H^\circ$) of organochlorine compounds like **1,3-Bis(chloromethyl)benzene** can be determined using a static-bomb calorimeter. A specialized procedure is required to handle the formation of chlorine and hydrochloric acid during combustion.

Methodology:

- **Sample Preparation:** A precisely weighed sample of **1,3-Bis(chloromethyl)benzene** (typically in pellet form) is placed in a crucible within a constant-volume bomb calorimeter.
- **Bomb Preparation:** To ensure the complete reduction of chlorine produced during combustion to chloride ions, a reducing agent is introduced into the bomb. A solution of hydrazine dihydrochloride is often used for this purpose. This solution is typically supported on a glass fiber cloth lining the bomb's interior to maximize the surface area for reaction.
- **Combustion:** The bomb is sealed, charged with a high pressure of pure oxygen (typically around 30 atm), and placed in a calorimeter jacket containing a known mass of water. The sample is then ignited electrically.
- **Temperature Measurement:** The temperature change of the water in the calorimeter jacket is monitored with high precision using a platinum resistance thermometer or a similar device.
- **Analysis of Products:** After combustion, the contents of the bomb are carefully analyzed. The aqueous solution is analyzed for the total amount of hydrochloric acid and any unreacted reducing agent. The gaseous products are analyzed for carbon dioxide.
- **Calculation of Enthalpy of Combustion:** The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heats of formation of nitric acid (from residual nitrogen in the bomb) and the reduction of chlorine.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation of **1,3-Bis(chloromethyl)benzene** can then be calculated from its standard enthalpy of combustion

using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Determination of the Enthalpy of Vaporization/Sublimation by the Knudsen Effusion Method

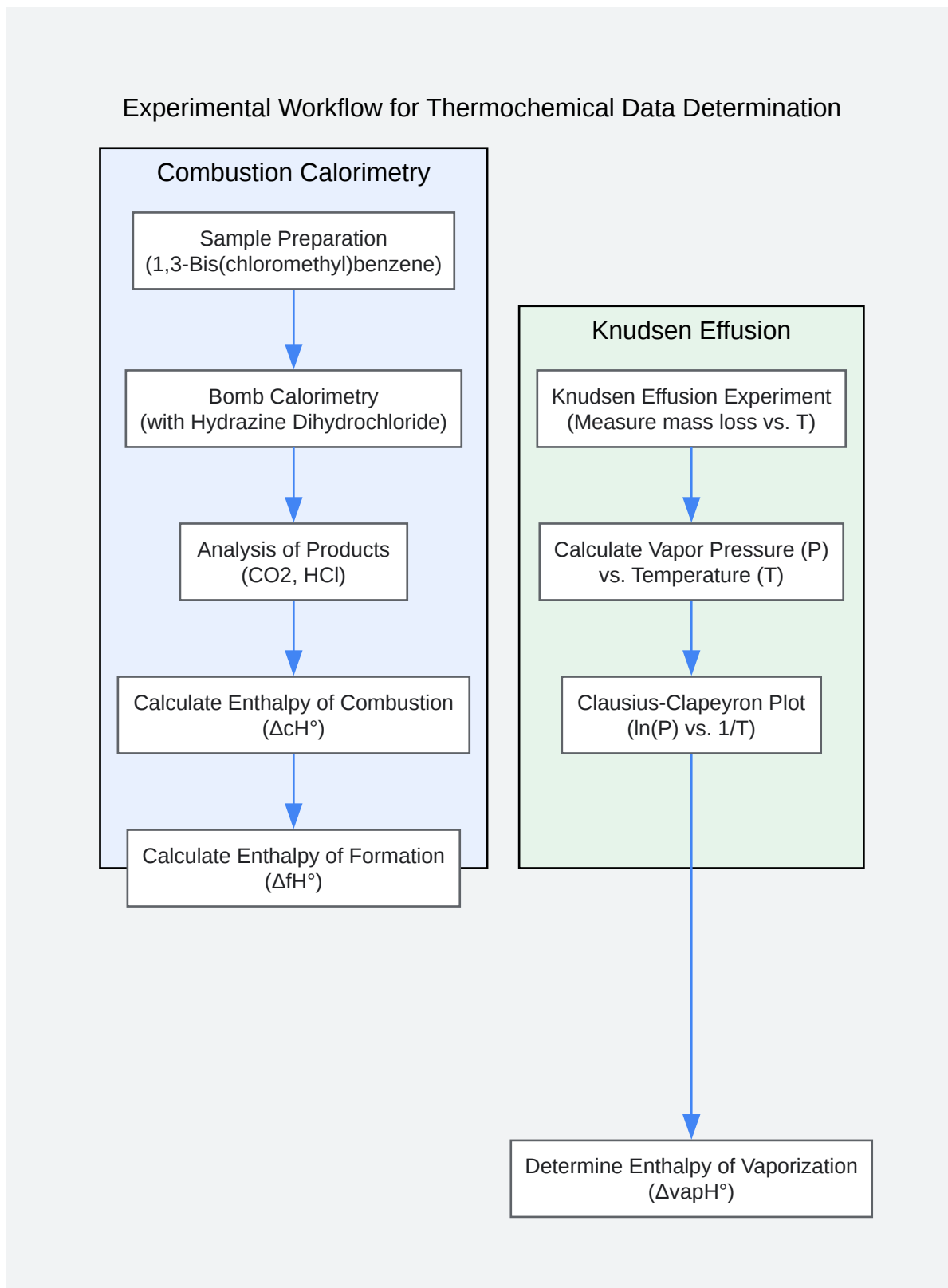
The enthalpy of vaporization (for liquids) or sublimation (for solids) can be determined by measuring the vapor pressure of the substance as a function of temperature. The Knudsen effusion method is a reliable technique for substances with low vapor pressures.

Methodology:

- **Sample Loading:** A small, accurately weighed sample of **1,3-Bis(chloromethyl)benzene** is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area.
- **High Vacuum:** The Knudsen cell is placed in a high-vacuum chamber.
- **Effusion Measurement:** At a constant temperature, the molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.
- **Vapor Pressure Calculation:** The vapor pressure (P) at a given temperature (T) is calculated from the rate of mass loss (dm/dt) using the Knudsen equation: $P = (dm/dt) * (1/A) * \sqrt{2\pi RT/M}$ where A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.
- **Temperature Dependence:** The experiment is repeated at several different temperatures to obtain a set of vapor pressure versus temperature data.
- **Enthalpy Calculation:** The enthalpy of sublimation or vaporization ($\Delta_{\text{sub/vap}}H$) is then determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation: $d(\ln P)/d(1/T) = -\Delta_{\text{sub/vap}}H/R$

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the primary thermochemical properties of **1,3-Bis(chloromethyl)benzene**.



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Caption: Experimental workflow for determining key thermochemical properties.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com